1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol
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Overview
Description
1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol is a heterocyclic compound that features a unique dioxino-pyrimidine structure. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. The presence of both dioxino and pyrimidine rings in its structure imparts unique chemical properties that make it a valuable subject for study.
Preparation Methods
The synthesis of 1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol typically involves the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine followed by dibromination and oxidation of the methyl group. This process leads to the formation of 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxaldehyde, which can then undergo various chemical transformations to yield the desired compound .
Chemical Reactions Analysis
1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol can be compared with other similar compounds, such as:
6,7-Dihydro-[1,4]-dioxino-[2,3-f][2,1,3]-benzothiadiazole: This compound features a similar dioxino structure but with a benzothiadiazole ring, making it useful in the development of electron-poor conjugated polymers.
Pyrido[2,3-d]pyrimidin-5-one: This compound has a pyrido-pyrimidine structure and is known for its antiproliferative and antimicrobial activities.
The uniqueness of this compound lies in its specific dioxino-pyrimidine structure, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-(6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H12N2O3/c1-2-6(12)8-10-5-7-9(11-8)14-4-3-13-7/h5-6,12H,2-4H2,1H3 |
InChI Key |
WUIOTSDNMMFMDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=C2C(=N1)OCCO2)O |
Origin of Product |
United States |
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